B1579848 L-VALINE (2-13C)

L-VALINE (2-13C)

Cat. No.: B1579848
M. Wt: 118.14
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine (2-¹³C) is a stable isotope-labeled analog of the essential branched-chain amino acid L-valine, where the carbon atom at position 2 of the molecule is replaced with the ¹³C isotope. Its molecular formula is (CH₃)₂CH*CH(NH₂)COOH (with * denoting the ¹³C label), and it has a molecular weight of 118.14 g/mol . This compound is synthesized for advanced research applications, particularly in metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and isotope tracing studies to investigate amino acid metabolism in biological systems . The labeled CAS number is 73834-52-3, distinguishing it from unlabeled L-valine (CAS 72-18-4) .

Properties

Molecular Weight

118.14

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Research

L-Valine (2-13C) is extensively used in metabolic studies due to its role as a tracer in stable isotope experiments. It helps researchers understand metabolic pathways and the dynamics of branched-chain amino acids (BCAAs) in various biological systems.

Key Findings:

  • Mitochondrial Function : Studies have shown that L-valine enhances mitochondrial function by increasing ATP production and reducing reactive oxygen species (ROS) levels during oxidative stress. This effect is significant in muscle cells, where it improves overall cellular energy metabolism .
  • Disease Biomarkers : Elevated levels of BCAAs, including valine, have been associated with early stages of diseases such as pancreatic ductal adenocarcinoma (PDAC). Research indicates that monitoring these levels can provide insights into disease progression and muscle protein loss .

Nutritional Applications

L-Valine plays a crucial role in nutrition, particularly in dietary formulations for both humans and animals.

Dietary Requirements :

  • Recent studies have revised the dietary reference intake for BCAAs based on stable isotope studies. The mean requirement for total BCAAs, including valine, is now estimated at 144 mg/(kg·d), which is higher than previous recommendations .

Animal Nutrition :

  • L-valine is recognized as a limiting amino acid in animal feed, especially for poultry and pigs. Its supplementation can enhance growth performance and improve lactation in breeding animals .

Pharmaceutical Applications

In the pharmaceutical industry, L-valine (2-13C) is utilized for various therapeutic purposes.

Pharmacological Roles :

  • L-Valine has been implicated in enhancing immune responses by activating specific signaling pathways that improve macrophage function against drug-resistant pathogens. This property makes it a candidate for developing new antiviral drugs and antibiotics .
  • It is also used in parenteral nutrition solutions for patients with chronic liver disease, where it aids in muscle protein synthesis and overall recovery .

Industrial Applications

The industrial production of L-valine involves fermentation processes using engineered microbial strains to optimize yield.

Production Techniques :

  • Advances in metabolic engineering have led to improved methods for producing L-valine through fermentation using microorganisms like Corynebacterium glutamicum and Escherichia coli. These methods focus on enhancing the efficiency of the biosynthetic pathways involved in valine production .

Case Study 1: Mitochondrial Bioenergetics

A study demonstrated that treatment with L-valine significantly increased the mitochondrial respiratory capacity and ATP production rates in C2C12 muscle cells. The results indicated potential therapeutic benefits for conditions involving mitochondrial dysfunction .

Case Study 2: Animal Feed Efficiency

Research on broiler chickens showed that dietary supplementation with L-valine improved feed conversion ratios and overall growth rates. This finding highlights its importance as an additive in poultry nutrition to enhance productivity .

Summary of Findings

Application AreaKey Benefits/Findings
Metabolic ResearchEnhances mitochondrial function; serves as a biomarker for diseases
Nutritional ApplicationsRevised dietary requirements; improves animal growth performance
Pharmaceutical UsesSupports immune function; aids in chronic disease recovery
Industrial ProductionOptimized fermentation processes for higher yield

Comparison with Similar Compounds

Isotopic Labeling Patterns and Molecular Properties

The table below summarizes key isotopomers of valine and their distinguishing features:

Compound Name Isotopic Labeling Molecular Weight (g/mol) Purity CAS Number (Labeled) Key Applications References
L-Valine (2-¹³C, 99%) ¹³C at position 2 118.14 98% 73834-52-3 NMR, metabolic tracing
L-Valine (¹³C₅, ¹⁵N, D₂) ¹³C at 5 positions; ¹⁵N; D at 2,3 125.12 98% 201417-09-6 Multi-isotope metabolic studies
DL-Valine-1-¹³C ¹³C at position 1; racemic mixture 118.16 99% 152840-81-8 Pharmacokinetics, enzyme studies
Valine-1,2,3,4,5-¹³C₅ ¹³C at all 5 carbon positions ~123.13* 99% N/A High-resolution metabolic profiling
L-Valine (3-D, 98%) Deuterium at position 3 119.16 98% 72-18-4 (unlabeled) Mass spectrometry (MS) detection

*Calculated based on isotopic enrichment.

Key Observations:
  • Position-Specific Labeling : L-Valine (2-¹³C) is optimized for tracking the fate of the second carbon in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where this position is critical . In contrast, valine-¹³C₅ provides comprehensive labeling for systems-wide flux analysis .
  • Multi-Isotope Variants: Compounds like L-Valine (¹³C₅, ¹⁵N, D₂) integrate carbon, nitrogen, and deuterium labels, enabling simultaneous tracing of carbon skeletons, nitrogen assimilation, and protein turnover .
  • Racemic vs.

Preparation Methods

Chemical Resolution from Racemic Mixtures

One classical approach to obtain enantiomerically pure L-Valine, including isotopically labeled forms, is chemical resolution of racemic DL-Valine. This method involves the use of resolving agents to separate D- and L-enantiomers.

  • Process Overview : Racemic DL-Valine is dissolved in a dilute inorganic acid solution (such as dilute hydrochloric or sulfuric acid). Resolving agents like D- or L-dibenzoyl-tartaric acid (D-DBTA or L-DBTA) are added in a molar ratio of approximately 1:0.5–1.2 (DL-Valine:resolving agent). The mixture is stirred at 60–100°C for 0.5 to 2 hours, then gradually cooled to room temperature to precipitate crystalline salts.
  • Isolation : The crystalline salts and mother liquor are separately neutralized with alkali in solvents such as water or alcohol to yield pure L-Valine and D-Valine, respectively.
  • Yield and Purity : This method provides high enantiomeric purity and is suitable for preparing isotopically labeled valine if starting from racemic mixtures that contain the 13C label.
Step Conditions Outcome
Dissolution in acid Dilute HCl or H2SO4 Racemic valine solution
Addition of resolving agent D-DBTA or L-DBTA, 1:0.5-1.2 Formation of diastereomeric salts
Stirring 60–100°C, 0.5–2 hours Equilibration and salt formation
Cooling and filtration Room temperature Crystalline salt precipitation
Neutralization Alkali in water/alcohol Separation of L- and D-valine

This chemical resolution method is well-documented in patent literature and is a foundational technique for chiral amino acid preparation.

Biosynthetic Fermentation Using Engineered Microorganisms

Biosynthesis of L-Valine (2-13C) can be achieved by fermentative production using genetically engineered strains of microorganisms such as Corynebacterium glutamicum.

  • Genetic Engineering : Deletion of the aceE gene (encoding the E1p enzyme of the pyruvate dehydrogenase complex) in C. glutamicum redirects pyruvate metabolism towards L-Valine production. Overexpression of the ilvBNCE gene cluster enhances the biosynthesis pathway enzymes: acetohydroxyacid synthase, isomeroreductase, dehydratase, and transaminase B.
  • Fermentation Conditions : Cultures grown on glucose as the sole carbon source produce significant amounts of L-Valine. The process can be optimized to incorporate 13C-labeled substrates (e.g., 13C-glucose or 13C-pyruvate) to yield isotopically labeled L-Valine.
  • Advantages : This method provides a cost-effective and scalable route for producing isotopically labeled L-Valine with high yield and specificity.
Parameter Description
Microorganism Corynebacterium glutamicum ΔaceE
Genetic modifications Deletion of aceE, overexpression of ilvBNCE
Carbon source Glucose (can be 13C-labeled)
Product L-Valine (including 13C-labeled)
Yield Up to 105 mM L-Valine in fermentation broth

This biosynthetic approach is supported by detailed metabolic engineering studies and fermentation data.

Isotopic Labeling Strategies for L-Valine (2-13C)

Precise isotopic labeling of L-Valine at the 2-position carbon is crucial for NMR studies and biochemical tracing.

  • Precursor Feeding : L-Valine (2-13C) can be biosynthesized by feeding microorganisms with 13C-labeled precursors such as sodium α-ketoisovalerate labeled at the methyl groups or 13C-glucose labeled specifically at the 2-position.
  • NMR Validation : Solid-state NMR studies confirm the incorporation of 13C at the desired position with minimal scrambling, ensuring the label is confined to the 2-position of valine.
  • Labeling Efficiency : High isotopic enrichment (>99.9%) is achievable, providing sharp NMR signals and improved resolution due to reduced 13C–13C dipolar couplings.
Labeling Strategy Description Outcome
Sodium α-ketoisovalerate (2-13C) Precursor feeding in microbial culture Specific 13C labeling at valine methyl carbons
[2-13C]Glucose Carbon source for biosynthesis High resolution NMR spectra, stereospecific assignment
Uniform 13C labeling [U-13C]Glucose Broader NMR signals due to coupling

These strategies are described in detail in advanced NMR labeling research.

Chemical Synthesis of L-Valine Derivatives (Methyl Ester Hydrochloride)

For some applications, L-Valine derivatives such as methyl ester hydrochloride are prepared chemically, which can also be adapted for isotopically labeled L-Valine.

  • Method : L-Valine is reacted with thionyl chloride in anhydrous methanol at low temperatures (-8 to -10 °C), followed by stirring at room temperature and reflux at 60–70 °C for 7–9 hours.
  • Isolation : After reaction completion, methanol and excess reagents are removed by reduced pressure distillation. The residue is crystallized and purified by recrystallization from methanol-ether to yield L-Valine methyl ester hydrochloride.
  • Yield and Purity : Yields of 60–65% with high purity are reported. The method is simple, requires common laboratory equipment, and can be used with isotopically labeled L-Valine as starting material.
Step Conditions Outcome
Reaction with SOCl2 in MeOH -8 to -10 °C, 0.8–1.5 h stirring Formation of intermediate esters
Addition of L-Valine Room temperature, 2.5–3.5 h stirring Esterification reaction
Reflux 60–70 °C, 7–9 h Completion of ester formation
Work-up and purification Vacuum distillation, crystallization Pure L-Valine methyl ester hydrochloride

This chemical synthesis method is detailed in patent literature and can be adapted for 13C-labeled L-Valine.

Pharmaceutical Preparation and Stability of L-[2-13C]Valine

  • Hospital Preparation : Injectable solutions of L-Valine labeled with stable isotopes such as 13C (often combined with 15N) are prepared under good manufacturing practice conditions for clinical research.
  • Stability Studies : These preparations demonstrate excellent stability over six months at refrigerated (5 ± 3 °C) and room temperature (25 ± 2 °C), maintaining isotopic enrichment, concentration, pH, osmolality, sterility, and apyrogenicity.
  • Clinical Use : Such preparations are crucial for metabolic studies, including brain tumor metabolism research, where precise isotopic labeling is essential.
Parameter Result after 6 months
L-Valine concentration No significant decrease
Isotopic enrichment >99.9% maintained
pH and osmolality Stable
Sterility and endotoxin Compliant with pharmacopeia

This pharmaceutical preparation method ensures the safe and effective use of L-Valine (2-13C) in clinical settings.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Chemical Resolution Separation of DL-Valine using resolving agents High enantiomeric purity Requires racemic starting material
Biosynthetic Fermentation Engineered C. glutamicum fermentation Scalable, cost-effective Requires genetic engineering
Isotopic Labeling Strategies Feeding 13C-labeled precursors to microbes High labeling specificity and purity Complex precursor synthesis
Chemical Synthesis of Derivatives Esterification with SOCl2 in methanol Simple, high purity product Multi-step, moderate yield
Pharmaceutical Preparation GMP preparation of injectable solutions Stable, ready for clinical use Requires strict quality control

Q & A

Basic: What experimental methodologies are used to synthesize and verify the isotopic purity of L-Valine (2-13C)?

Answer:
L-Valine (2-13C) is synthesized via enzymatic or chemical methods, often involving isotopic incorporation at the C-2 position using ¹³C-labeled precursors (e.g., [1-¹³C] glucose as a carbon source in microbial cultures). Isotopic purity is validated using nuclear magnetic resonance (NMR) to confirm the ¹³C incorporation site and mass spectrometry (MS) to quantify isotopic enrichment (>99% purity is typical for tracer studies). Cross-validation with isotopic ratio analysis ensures minimal contamination from natural abundance ¹³C .

Advanced: How can researchers design controlled metabolic tracer studies using L-Valine (2-13C) to investigate branched-chain amino acid (BCAA) metabolism?

Answer:
Key considerations include:

  • Tracer Administration : Optimize dosing (e.g., bolus vs. continuous infusion) to achieve steady-state isotopic enrichment in target tissues .
  • Control Experiments : Use unlabeled L-Valine in parallel to distinguish natural isotopic background from tracer-derived signals .
  • Sampling Protocols : Time-resolved sampling of blood, tissues, or exhaled CO₂ (for ¹³C turnover analysis) to capture dynamic metabolic fluxes .
  • Data Normalization : Correct for variations in cell proliferation rates or nutrient availability that may skew isotopic incorporation .

Basic: What analytical techniques are most reliable for quantifying ¹³C enrichment in L-Valine (2-13C) during in vitro assays?

Answer:

  • Gas Chromatography-MS (GC-MS) : Provides high sensitivity for detecting ¹³C in volatile derivatives (e.g., trimethylsilyl esters) .
  • Liquid Chromatography-MS (LC-MS) : Suitable for non-volatile samples, enabling direct quantification without derivatization .
  • ¹³C-NMR Spectroscopy : Resolves positional enrichment but requires larger sample quantities (~mg scale) .

Advanced: How should researchers resolve contradictions in isotopic flux data obtained from L-Valine (2-13C) tracer studies versus computational metabolic models?

Answer:

  • Source Validation : Confirm tracer purity and stability (e.g., check for isotopic scrambling via control experiments) .
  • Model Refinement : Integrate time-course tracer data to adjust kinetic parameters in metabolic flux analysis (MFA) software (e.g., INCA, OpenFLUX) .
  • Multi-Omics Correlation : Combine flux data with transcriptomic/proteomic datasets to identify regulatory nodes causing discrepancies .

Basic: What steps ensure reproducibility in experiments involving L-Valine (2-13C)?

Answer:

  • Protocol Standardization : Document exact tracer concentrations, incubation times, and purification steps .
  • Batch Testing : Validate each synthesis batch for isotopic purity and chemical stability .
  • Data Transparency : Share raw NMR/MS spectra and computational scripts in supplementary materials .

Advanced: How can ¹³C positional labeling in L-Valine (2-13C) improve understanding of mitochondrial vs. cytosolic BCAA metabolism?

Answer:

  • Compartment-Specific Tracing : Use cell fractionation coupled with ¹³C-MS to isolate mitochondrial and cytosolic pools .
  • Isotopomer Analysis : Differentiate between mitochondrial oxidation (yielding ¹³C-acetyl-CoA) and cytosolic protein synthesis pathways .
  • Knockout Models : Combine tracer studies with CRISPR-mediated silencing of mitochondrial transporters (e.g., SLC25A44) to dissect transport kinetics .

Basic: What are the safety and handling protocols for L-Valine (2-13C) in laboratory settings?

Answer:

  • Storage : Keep desiccated at -20°C to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for isotopic waste, segregating ¹³C-labeled materials from general waste .
  • Exposure Mitigation : Use gloves and lab coats; avoid inhalation during weighing .

Advanced: What statistical frameworks are optimal for analyzing time-resolved ¹³C-tracer data in dynamic systems?

Answer:

  • Compartmental Modeling : Fit data to differential equations representing metabolic pools (e.g., using SAAM II software) .
  • Bayesian Inference : Quantify uncertainty in flux estimates via Markov Chain Monte Carlo (MCMC) sampling .
  • Machine Learning : Train models on high-dimensional datasets to predict flux bottlenecks .

Basic: How should researchers integrate L-Valine (2-13C) data into existing metabolic pathway databases?

Answer:

  • Database Alignment : Map isotopic flux data to KEGG or MetaCyc pathways using identifiers (e.g., C00183 for L-Valine) .
  • Metadata Annotation : Include experimental conditions (pH, temperature) and analytical methods in public repositories like MetaboLights .

Advanced: What ethical considerations arise when using isotopic tracers like L-Valine (2-13C) in human metabolic studies?

Answer:

  • Informed Consent : Disclose risks of isotopic exposure (minimal for ¹³C) in clinical trial protocols .
  • Data Privacy : Anonymize participant-specific flux data in public datasets .
  • Environmental Impact : Justify ¹³C use under institutional review boards (IRBs) to ensure compliance with green chemistry principles .

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